molecular formula C17H19ClN4O3S B2958923 7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 371142-07-3

7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2958923
CAS No.: 371142-07-3
M. Wt: 394.87
InChI Key: CCVFYTFMMYYHTI-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine derivative family, characterized by a purine core substituted at positions 1, 3, 7, and 7. The 2-chlorobenzyl group at position 7 and the (2-methoxyethyl)thio moiety at position 8 distinguish it from other analogs. These substitutions are critical for modulating receptor affinity, solubility, and metabolic stability.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-20-14-13(15(23)21(2)17(20)24)22(16(19-14)26-9-8-25-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVFYTFMMYYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by a fused imidazole and pyrimidine ring system along with various substituents, suggests potential for diverse biological activities. The molecular formula is C15_{15}H17_{17}ClN4_4O3_3S, with a molecular weight of approximately 360.84 g/mol .

The biological activity of purine derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. This compound may exhibit significant interactions due to its structural complexity, particularly through the chlorobenzyl and methoxyethylthio groups which could enhance lipophilicity and binding affinity.

Biological Activities

Research indicates that compounds with purine structures can exhibit a range of biological activities:

  • Antitumor Activity : Some purine derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antiviral Properties : Certain purines act as antiviral agents by interfering with viral replication processes.
  • CNS Activity : Compounds in this class may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

  • Anticancer Potential : A study investigated the cytotoxic effects of related purine derivatives on human cancer cell lines, demonstrating that modifications at the N8 position significantly enhanced activity compared to methylated analogues .
  • Inhibition Studies : In vitro assays revealed that this compound exhibited concentration-dependent inhibition of key enzymes involved in cancer progression .
  • Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding affinity of this compound to various biological targets, highlighting its potential as a lead compound in drug development .

Comparative Analysis with Similar Compounds

The following table summarizes some similar compounds and their notable properties:

Compound NameStructureNotable Properties
1,3-DimethylxanthineStructureKnown stimulant; inhibits phosphodiesterase
8-Chloro-cAMPStructureSecond messenger; modulates signaling pathways
7-MethylxanthineStructureAntagonist of adenosine receptors; potential therapeutic uses

The unique combination of substituents in this compound may enhance its selectivity and potency against specific biological targets compared to other purines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of xanthine derivatives is exemplified by modifications at positions 7 and 8. Below is a detailed comparison:

Receptor Affinity and Functional Insights

  • 5-HT6 and D2 Receptor Binding :
    Derivatives with a 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione core (e.g., compound 8 in ) exhibit higher affinity for 5-HT6 and D2 receptors (Ki(D2) = 85 nM) compared to 3,7-dimethyl analogs (Ki(D2) = 1 nM). This suggests the 1,3-dimethyl configuration enhances receptor selectivity .
  • CNS Activity Modulation : Substitution of the 8-position with pyridinyloxy groups (e.g., 3j and 3m) abolishes caffeine-like CNS stimulation but retains analgesic effects, highlighting the role of 8-substituents in dissociating therapeutic effects .

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